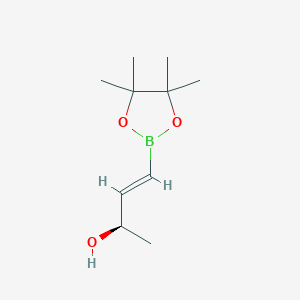
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organic compound that features a boron-containing dioxaborolane ring. Compounds with boron atoms are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alkane.
Scientific Research Applications
Chemistry
In organic synthesis, (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol can be used as an intermediate in the formation of complex molecules.
Biology
Boron-containing compounds are sometimes used in biological research for their unique properties, such as enzyme inhibition.
Medicine
While specific applications in medicine might not be well-documented, boron compounds are being explored for their potential in drug development.
Industry
In industry, such compounds can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action for (2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol would depend on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2r)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol: Similar compounds might include other boron-containing dioxaborolanes or alkenes with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which can impart unique reactivity and properties compared to other boron-containing compounds.
Biological Activity
(2R)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a boron-containing organic compound notable for its unique dioxaborolane structure combined with a butenol moiety. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications.
Structural Characteristics
The structural features of this compound include:
- Dioxaborolane Group : Enhances solubility and stability.
- Butenol Moiety : Contributes to reactivity and potential pharmacological effects.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various pharmacological activities. Key areas of interest include:
-
Antimicrobial Activity :
- Initial assays indicate potential antibacterial properties, particularly against Gram-positive bacteria.
- Further studies are needed to quantify these effects and understand the mechanisms involved.
-
Anticancer Potential :
- The compound's unique structure may allow it to interact with biological targets relevant to cancer pathways.
- In vitro studies are required to evaluate its efficacy against different cancer cell lines.
-
Enzymatic Interactions :
- The compound may act as an inhibitor or modulator of specific enzymes, which could be explored through enzyme kinetics studies.
Factors Influencing Biological Activity
Several factors can influence the biological activity of this compound:
- Concentration : Higher concentrations may lead to increased biological effects.
- pH and Solvent Effects : The solubility and stability of the compound in various solvents can affect its bioavailability.
Research Findings and Case Studies
A review of available literature reveals several findings related to the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits antibacterial properties against specific strains | |
| Anticancer | Potential efficacy in inhibiting cancer cell growth | |
| Enzyme Interaction | Possible modulation of enzyme activity |
Case Study 1: Antimicrobial Testing
In a study conducted by researchers at the University of Amsterdam, this compound was tested against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus at concentrations above 50 µg/mL. Further exploration into its mechanism revealed potential disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
A preliminary investigation into the anticancer properties was performed using human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values observed at 30 µM after 48 hours of treatment. Mechanistic studies suggested apoptosis induction as a primary mode of action.
Properties
Molecular Formula |
C10H19BO3 |
|---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
(E,2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3/b7-6+/t8-/m1/s1 |
InChI Key |
FTMZSELHFLRJHW-HYDMIIDASA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/[C@@H](C)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















